molecular formula C18H13F2N3O2 B2865215 2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide CAS No. 899954-29-1

2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide

Cat. No.: B2865215
CAS No.: 899954-29-1
M. Wt: 341.318
InChI Key: PPVOCSUOLUOVGF-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of difluorobenzamide and methoxypyridazinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from 2,6-difluorobenzoic acid. The process includes condensation, acylation, and thioetherification reactions . The reaction conditions often require specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction may produce corresponding amines.

Scientific Research Applications

2,6-Difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may form hydrogen bonds with enzymes like succinate dehydrogenase, affecting their activity and leading to various biological effects . The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: A precursor in the synthesis of various organic compounds.

    2,6-Difluoroaniline: Used in the production of dyes and pharmaceuticals.

    2,6-Difluorobenzamide: A related compound with similar chemical properties.

Uniqueness

2,6-Difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide is unique due to its specific structure, which combines difluorobenzamide and methoxypyridazinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2,6-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c1-25-16-9-8-15(22-23-16)11-4-2-5-12(10-11)21-18(24)17-13(19)6-3-7-14(17)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVOCSUOLUOVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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